molecular formula C12H16N2O2 B11887268 6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one

6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11887268
M. Wt: 220.27 g/mol
InChI Key: SAQYMUMHVNCQQY-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a complex structure that includes a quinoline core, an aminoethoxy side chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminoethanol with a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The aminoethoxy side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The aminoethoxy side chain can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups but lacking the quinoline core.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, differing in reactivity and biological activity.

Uniqueness

6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a quinoline core and an aminoethoxy side chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-(2-aminoethoxy)-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H16N2O2/c1-14-11-4-3-10(16-7-6-13)8-9(11)2-5-12(14)15/h3-4,8H,2,5-7,13H2,1H3

InChI Key

SAQYMUMHVNCQQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)OCCN

Origin of Product

United States

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